molecular formula C16H15N3OS2 B2990316 N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-(methylthio)benzamide CAS No. 1021078-79-4

N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-(methylthio)benzamide

Cat. No. B2990316
CAS RN: 1021078-79-4
M. Wt: 329.44
InChI Key: BWOONKCCTOWEMN-UHFFFAOYSA-N
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Description

N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-(methylthio)benzamide, commonly known as DMTP, is a synthetic compound that has gained significant attention in the field of scientific research. DMTP is an organic molecule that belongs to the class of thiazolopyridine derivatives. It has been extensively studied due to its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Synthesis of Novel Compounds

N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-(methylthio)benzamide serves as a precursor or structural motif in the synthesis of diverse heterocyclic compounds. Researchers have developed methodologies to incorporate this molecule into complex structures, aiming to explore its utility in creating new chemical entities with potential therapeutic applications. These synthetic endeavors often lead to the discovery of compounds with novel biological activities, expanding the chemical space for drug discovery.

Antimicrobial and Antifungal Activities

Several studies have demonstrated the antimicrobial and antifungal potential of compounds derived from or related to this compound. These compounds exhibit significant inhibitory activities against a range of bacterial and fungal species, indicating their potential as lead compounds for the development of new antimicrobial agents. This aspect of research is crucial in the context of rising antibiotic resistance, highlighting the need for novel antimicrobial compounds with unique mechanisms of action.

Anticancer Activities

Research has also focused on evaluating the anticancer activities of derivatives of this compound. Some derivatives have shown promising in vitro anticancer activities against various human cancer cell lines, suggesting their potential in cancer therapy. The study of these compounds' mechanisms of action and their interactions with biological targets can provide valuable insights into their anticancer properties and contribute to the development of new cancer treatments.

Fluorescence and Biological Activities

The fluorescence properties of certain derivatives have been investigated, revealing their potential applications in biological imaging and diagnostics. Compounds with remarkable fluorescence properties can serve as probes for imaging studies, aiding in the visualization of biological processes at the molecular level. Additionally, the evaluation of these compounds' biological activities further underscores their potential in therapeutic applications.

Mechanistic Studies and Biological Evaluation

Mechanistic studies and biological evaluations are integral parts of research on this compound derivatives. Understanding the molecular basis of their biological activities can guide the optimization of their pharmacological properties. This research avenue aims to elucidate the interactions between these compounds and their biological targets, providing a foundation for the rational design of more effective and selective therapeutic agents.

For detailed information and to explore more about the specific applications and research findings related to this compound, consider reviewing the following references:

properties

IUPAC Name

N-(5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl)-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS2/c1-9-8-10(2)17-14-13(9)22-16(18-14)19-15(20)11-6-4-5-7-12(11)21-3/h4-8H,1-3H3,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWOONKCCTOWEMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1SC(=N2)NC(=O)C3=CC=CC=C3SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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